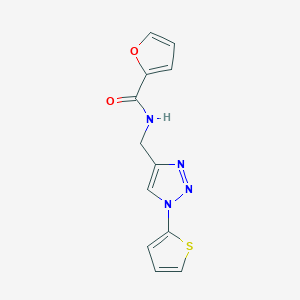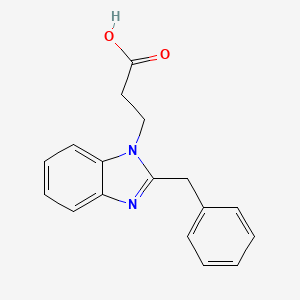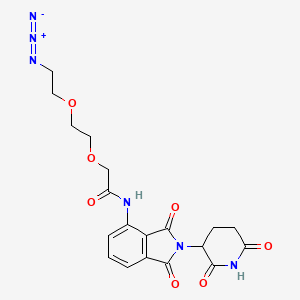
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone, also known as BMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has shown potential in various fields of scientific research. It has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. In addition, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. One study found that (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has been found to have various biochemical and physiological effects. In one study, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone was shown to increase the levels of glutathione, an antioxidant, in rat liver cells. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone in lab experiments is its relative ease of synthesis. However, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is not widely available and may be expensive to obtain. In addition, more research is needed to fully understand the mechanism of action and potential side effects of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone.
Direcciones Futuras
There are several potential future directions for research on (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone. One area of interest is its potential use as a treatment for cancer. Further studies are needed to investigate the anti-tumor properties of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone and its potential use in combination with other cancer treatments. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a treatment for Alzheimer's disease also warrants further investigation. Additionally, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a chiral auxiliary in asymmetric synthesis could be explored further.
Métodos De Síntesis
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-methylpyrrolidine with benzyl chloride, followed by the reaction of the resulting compound with epichlorohydrin. The final product is obtained through the hydrolysis of the epoxide ring using sodium hydroxide.
Propiedades
IUPAC Name |
(2-benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(10-12-6-3-2-4-7-12)8-5-9-16(15)14(17)13-11-18-13/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWDOMXYGLVBBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2CO2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)
![N-(3-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)
![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2380009.png)


![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2380016.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B2380021.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2380024.png)